Ethyl 5-ethyl-1H-pyrrole-2-carboxylate Ethyl 5-ethyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 35011-31-5
VCID: VC7969340
InChI: InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3
SMILES: CCC1=CC=C(N1)C(=O)OCC
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

CAS No.: 35011-31-5

Cat. No.: VC7969340

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate - 35011-31-5

Specification

CAS No. 35011-31-5
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name ethyl 5-ethyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3
Standard InChI Key NVGWUBMOJMJEDD-UHFFFAOYSA-N
SMILES CCC1=CC=C(N1)C(=O)OCC
Canonical SMILES CCC1=CC=C(N1)C(=O)OCC

Introduction

Chemical and Physical Properties

Structural and Molecular Features

The compound’s IUPAC name is ethyl 5-ethyl-1H-pyrrole-2-carboxylate, and its structure consists of a pyrrole core with substituents at positions 2 and 5 (Figure 1). The ethyl ester at position 2 introduces polarity, while the ethyl group at position 5 contributes to steric and electronic effects. Key properties include:

PropertyValueSource
Molecular FormulaC9H13NO2\text{C}_9\text{H}_{13}\text{NO}_2
Molecular Weight167.20 g/mol
Boiling Point~265–270°C (estimated)
Density1.1 ± 0.1 g/cm³
SolubilitySoluble in organic solvents

The compound’s InChIKey (NVGWUBMOJMJEDD-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Synthesis and Reaction Pathways

Synthetic Routes

While direct synthesis protocols for ethyl 5-ethyl-1H-pyrrole-2-carboxylate are sparsely documented, analogous methods for related pyrrole esters provide a foundation for plausible routes:

  • Friedel-Crafts Acylation/Alkylation:
    Starting from pyrrole-2-carboxylic acid, esterification with ethanol yields ethyl pyrrole-2-carboxylate. Subsequent ethylation at position 5 may employ ethyl halides under basic conditions or transition metal-catalyzed coupling .

  • Vilsmeier-Haack Formylation Followed by Reduction:
    Formylation of ethyl pyrrole-2-carboxylate via the Vilsmeier-Haack reaction, followed by reduction of the aldehyde to an ethyl group, could yield the target compound.

  • Cross-Coupling Reactions:
    Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between ethyl pyrrole-2-carboxylate and ethyl boronic acid derivatives offers a modern synthetic approach .

Optimization Challenges

Chlorination or fluorination methods described for halogenated pyrroles (e.g., using N-chlorosuccinimide or Selectfluor) highlight the sensitivity of pyrrole derivatives to electrophilic substitution regioselectivity. For ethylation, steric hindrance at position 5 necessitates careful optimization of reaction conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H^1\text{H} NMR data (based on analogues like ethyl 5-methyl-1H-pyrrole-2-carboxylate ):

  • Ethyl ester group: A triplet at δ 1.3 ppm (CH3_3) and quartet at δ 4.2 ppm (CH2_2).

  • Pyrrole ring protons: Doublets or singlets between δ 6.4–7.3 ppm, depending on substituent electronic effects.

  • Ethyl group at C5: A triplet (δ ~1.2 ppm) for the CH3_3 and quartet (δ ~2.5 ppm) for the CH2_2.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • Ester carbonyl (C=O\text{C=O}): ~1700 cm1^{-1} .

  • N-H stretch: ~3400 cm1^{-1} .

Mass Spectrometry

The molecular ion peak (m/zm/z) is expected at 167.2, with fragmentation patterns arising from loss of the ethyl group (C2H5-\text{C}_2\text{H}_5) or ester moiety (COOEt-\text{COOEt}) .

Applications in Medicinal and Materials Chemistry

Materials Science

The compound’s aromaticity and substituent flexibility make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Ethyl groups enhance solubility, facilitating processing in thin-film applications .

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